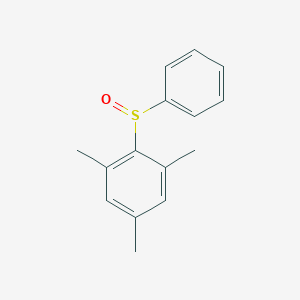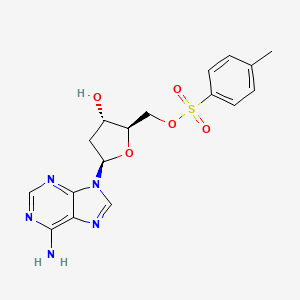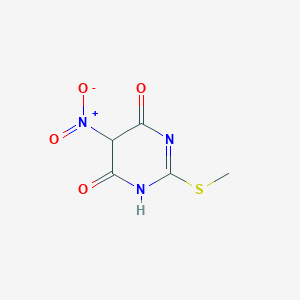
methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with methyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
- Methyl 3-(1-ethyl-1H-pyrazol-3-yl)but-2-enoate
- Methyl 3-(1-ethyl-1H-pyrazol-5-yl)but-2-enoate
Uniqueness
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern on the pyrazole ring. This affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ethyl group and the ester functionality play crucial roles in its interactions with molecular targets .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (E)-3-(1-ethylpyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3/b8-5+ |
InChI Key |
CANIVZWVMJIYES-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCN1C=C(C=N1)C(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12354982.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)



![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)


